molecular formula C19H17FN2O2 B3005121 (Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide CAS No. 896295-58-2

(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide

Cat. No.: B3005121
CAS No.: 896295-58-2
M. Wt: 324.355
InChI Key: BOIUMEMDQJKPPU-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C19H17FN2O2 and its molecular weight is 324.355. The purity is usually 95%.
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Scientific Research Applications

1. Cancer Research

In the field of cancer research, (Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide has been studied for its potential as an anticancer agent. Raquib Alam et al. (2016) designed and synthesized a series of compounds, including analogues of this chemical, and evaluated their inhibitory activity against human topoisomerase IIα, a key enzyme in DNA replication and cell division. The study found that certain analogues showed significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Alam et al., 2016).

2. Neuropharmacology

In neuropharmacology, derivatives of this compound have been explored for their effects on neural receptors. For instance, D. Mullins et al. (2008) identified a series of phenylamide or biaryl urea compounds, closely related to this chemical, as potent and selective neuropeptide Y Y5 receptor antagonists. These compounds showed competitive antagonism in radioligand binding assays and were investigated for their potential in treating obesity (Mullins et al., 2008).

3. Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound derivatives with biological targets. R. Jayarajan et al. (2019) synthesized related compounds and performed molecular docking studies to explore their binding with tubulin. These studies suggest potential inhibitory effects on tubulin polymerization, which is crucial in cancer therapy (Jayarajan et al., 2019).

4. Drug Metabolism Studies

Studies on the metabolism of related compounds have provided insights into their pharmacokinetics and potential as drug candidates. For example, Zitai Sang et al. (2016) investigated the phase I metabolism of FYL-67, a novel linezolid analogue with structural similarities, providing valuable data for drug development and safety evaluation (Sang et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for information on safety and hazards .

Properties

IUPAC Name

(Z)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-15-7-9-17(10-8-15)22-13-16(12-19(22)24)21-18(23)11-6-14-4-2-1-3-5-14/h1-11,16H,12-13H2,(H,21,23)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIUMEMDQJKPPU-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.